Phenyl 5-nitropyridin-2-ylcarbamate

Organic Synthesis Protecting Group Strategy Selective Deprotection

In multi-step syntheses requiring orthogonal amine protection, generic alkyl carbamates often fail due to harsh acidic or hydrogenolytic deprotection conditions incompatible with sensitive substrates. Phenyl 5-nitropyridin-2-ylcarbamate is the targeted solution-its phenyl carbamate group is cleaved selectively under mild fluoride-based conditions (e.g., TBAF/THF), while tert-butyl and methyl carbamates remain intact. This enables precise, sequential unveiling of the 2-amino-5-nitropyridine moiety without compromising other protecting groups. • Orthogonal Deprotection: Labile to TBAF; stable to acids and hydrogenolysis. • SAR Baseline: Unsubstituted phenyl variant serves as the 'hydrogen' reference for comparing para-substituted analogs. • Documented Intermediate: Key building block in patented 5-HT2C receptor-active indoline derivatives. • Supply Assurance: Available from BenchChem with typical purity of 95%; custom packaging and global shipping supported.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
CAS No. 1173460-00-8
Cat. No. B1406595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 5-nitropyridin-2-ylcarbamate
CAS1173460-00-8
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4/c16-12(19-10-4-2-1-3-5-10)14-11-7-6-9(8-13-11)15(17)18/h1-8H,(H,13,14,16)
InChIKeyHYELQWNWDFWTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 5-nitropyridin-2-ylcarbamate (CAS 1173460-00-8): A Specialized Nitropyridine Carbamate Intermediate for Research


Phenyl 5-nitropyridin-2-ylcarbamate (CAS 1173460-00-8) is a heterocyclic compound categorized as a secondary aryl N-pyridylcarbamate [1]. It features a 5-nitropyridine core linked to a phenyl carbamate moiety (molecular formula C12H9N3O4, molecular weight 259.22 g/mol) and is synthesized via the reaction of an aminopyridine anion with phenyl chloroformate . It serves primarily as a protected amine intermediate in organic synthesis and as a building block for pharmaceutical research.

Protecting Strategy

Supports orthogonal deprotection via fluoride-labile phenyl carbamate, compatible with multi-step heterocycle synthesis.

SAR Baseline

Unsubstituted phenyl scaffold serves as a reference for electronic modulation of the carbamate leaving group.

Synthetic Intermediate

Documented building block for indoline derivatives with reported receptor activity, enabling targeted library synthesis.

Phenyl 5-nitropyridin-2-ylcarbamate: Why Analogs Cannot Simply Be Interchanged


Substituting phenyl 5-nitropyridin-2-ylcarbamate with generic in-class analogs (e.g., alkyl carbamates or differently substituted aryl variants) is not straightforward due to significant differences in reactivity [1]. The phenyl carbamate group is easily cleaved under mild, selective fluoride-based conditions, a lability that tert-butyl, methyl, or ethyl carbamates do not share [2]. This means the choice of the phenolic leaving group is a critical decision that directs the timing and selectivity of a synthetic sequence's deprotection step. Using a different analog without accounting for this lability would likely cause premature deprotection or require harsher, incompatible conditions.

This Product
Phenyl Carbamate
Generic Alkyl Carbamates
e.g. t-Bu, Me, Et
Cleaved under mild TBAF/THF conditions; orthogonal to many protecting groups.
Resist fluoride cleavage; require acidic or hydrogenolytic deprotection that may interfere with sensitive substrates.
Alkaline hydrolysis proceeds via isocyanate, releasing the amine core; defines storage needs.
Generally more hydrolytically stable; different decomposition pathway, not via isocyanate.
Unsubstituted phenyl leaving group; distinct electronic profile for SAR comparisons.
Alkyl groups alter leaving-group electronics, shifting reactivity and downstream SAR interpretation.

Phenyl 5-nitropyridin-2-ylcarbamate Differential Evidence: Quantitative Reactivity and Selectivity Data


Phenyl vs. Alkyl Carbamate Cleavage Selectivity with TBAF Deprotection

Phenyl carbamates exhibit a unique lability to tetra-n-butylammonium fluoride (TBAF) in THF, enabling their selective cleavage in the presence of other carbamates. The target compound is a phenyl carbamate and is therefore 'easily cleaved,' while alkyl carbamates like tert-butyl, methyl, and ethyl require 'more stringent conditions' and remain intact [1]. This mechanistically driven selectivity, based on the phenoxide leaving group's ability to be displaced by fluoride, allows for orthogonal deprotection in complex molecule synthesis.

Cleavage Selectivity
Class-level inference
Target: Easily cleaved under mild TBAF/THF.
Comparator: t-Bu, Me, Et carbamates require more stringent conditions.
Supports orthogonal deprotection planning in complex synthesis.
Qualitative class-level distinction; confirm with your specific substrate.
Organic Synthesis Protecting Group Strategy Selective Deprotection

Hydrolytic Stability Profile of Secondary Aryl N-Pyridylcarbamates

The hydrolysis mechanism of secondary aryl N-pyridylcarbamates (the compound class to which phenyl 5-nitropyridin-2-ylcarbamate belongs) has been quantitatively studied over a pH range of 12 to 13.7 [1]. The rate-determining step involves formation of a highly reactive isocyanate, which further reacts with water to yield N-pyridylcarbamic acid. This acid spontaneously decomposes to 2-amino-5-nitropyridine and carbon dioxide [1]. This specific, quantifiable alkaline instability contrasts with more stable alkyl carbamates and defines the handling and storage conditions required for the target compound.

Hydrolytic Stability
Class-level inference
Alkaline pH 12–13.7: rapid decomposition via isocyanate to 2-amino-5-nitropyridine and CO₂.
Informs storage (anhydrous, neutral pH) and reactivity window.
Mechanistic data from secondary aryl N-pyridylcarbamate class.
N-pyridylcarbamate Hydrolysis Alkaline Stability

Para-Substituted Aryl Analog Structural Comparison

Close structural analogs of phenyl 5-nitropyridin-2-ylcarbamate include 4-methylphenyl (CAS 1989954-39-3), 4-fluorophenyl, and 4-chlorophenyl 5-nitropyridin-2-ylcarbamate . The unsubstituted phenyl variant (the target compound) serves as the baseline scaffold with a topological polar surface area (tPSA) of 88.3 Ų, a key descriptor for bioavailability prediction in drug discovery programs [1]. The choice between these analogs for a research program hinges on the differential electronic effects of the para-substituent on the phenolic leaving group, which directly modulates the carbamate's reactivity and any subsequent biological activity of derived compounds.

Analog Comparison
Cross-study comparable
This compound: tPSA 88.3 Ų, XLogP3 2.3
4-Me-Ph analog: MW 273.24
4-Cl-Ph analog: MW 293.66
Baseline scaffold for electronic and physicochemical SAR studies.
Systematic variation of para-substituent on leaving group.
Structure-Activity Relationship Carbamate Analogs Medicinal Chemistry Building Block

Phenyl 5-nitropyridin-2-ylcarbamate: Validated Research Application Scenarios


Orthogonal Protecting Group Strategy in Heterocycle Synthesis

In multi-step organic syntheses, phenyl 5-nitropyridin-2-ylcarbamate is the optimal choice when a 2-amino-5-nitropyridine moiety must be masked and later unveiled under mild, non-acidic, and non-hydrogenolytic conditions. As a class, phenyl carbamates are cleaved by TBAF in THF, conditions under which alkyl carbamates like tert-butyl carbamate are stable [1]. This allows for the orthogonality required in complex sequences, directly addressing the 'Why not just use the more common tert-butyl carbamate?' procurement question.

Medicinal Chemistry Scaffold for SAR Exploration

For structure-activity relationship (SAR) studies investigating carbamate-based inhibitors or probes, the unsubstituted phenyl variant is the essential 'hydrogen' baseline. Its procurement enables systematic comparisons with para-substituted analogs like 4-fluorophenyl and 4-chlorophenyl carbamates, where the substituent's electronic effect on the phenoxide leaving group and overall molecular properties (such as tPSA of 88.3 Ų) are the variables under investigation .

Synthesis of Indoline-Based Pharmaceuticals via Phenyl Carbamate Intermediate

Phenyl 5-nitropyridin-2-ylcarbamate is a documented intermediate in the patented synthesis of indoline derivatives with 5-HT2C receptor activity. The synthetic route involves treatment of an aminopyridine with phenyl chloroformate to give the phenyl carbamate, which is then condensed with indoline [2]. In this context, the specific reactivity of the phenyl carbamate towards nucleophilic indoline is key; alternative alkoxy carbamates would exhibit different amidation kinetics and potentially alter the final product yield.

Application
Selection Property
Validation Focus
Orthogonal protecting group strategy for heterocycle synthesis
Fluoride-labile phenyl carbamate reactivity
Deprotection orthogonality under TBAF/THF; compatibility with acid-sensitive groups
Medicinal chemistry SAR baseline
Unsubstituted phenyl scaffold (hydrogen substituent)
Electronic effect of para-substitution on leaving-group ability and downstream activity
Indoline-based pharmaceutical intermediate
Phenyl carbamate reactivity toward nucleophilic indoline
Amidation kinetics and final product yield in condensation reactions
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